ethyl 3-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate
Description
Ethyl 3-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a thiophene-2-amido moiety. The thiophene ring is further modified with an N-methylbenzenesulfonamido group at the 3-position. The ester group at the 3-position of the benzoate may influence solubility and metabolic stability, while the sulfonamide group could enhance hydrogen-bonding interactions, a feature critical in biological targeting .
Properties
IUPAC Name |
ethyl 3-[[3-[benzenesulfonyl(methyl)amino]thiophene-2-carbonyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-3-28-21(25)15-8-7-9-16(14-15)22-20(24)19-18(12-13-29-19)23(2)30(26,27)17-10-5-4-6-11-17/h4-14H,3H2,1-2H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXGSHWBGZEFKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Thienyl Group Introduction: The oxadiazole intermediate is then subjected to a coupling reaction with a thienyl derivative, often using palladium-catalyzed cross-coupling reactions.
Piperidine Ring Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
ethyl 3-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ethyl 3-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 3-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thienyl group may contribute to the compound’s binding affinity and specificity, while the piperidine ring can enhance its solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared with analogous molecules from the literature, focusing on structural motifs, physicochemical characteristics, and functional implications.
Thiophene-Based Analogues
Thiophene derivatives are widely studied for their electronic properties and bioactivity. Key analogues include:
| Compound ID | Structure | Key Differences | Potential Implications |
|---|---|---|---|
| I-6501 | Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate | Replaces thiophene with isoxazole; uses thioether linker | Reduced aromaticity; altered solubility |
| I-6502 | Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentyloxy)benzoate | Oxygen linker instead of thioether | Enhanced metabolic stability |
| Target Compound | Ethyl 3-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate | Thiophene core with sulfonamide group | Improved π-π stacking; stronger H-bonding |
Key Findings :
- The thiophene core in the target compound likely enhances π-π interactions compared to isoxazole-based analogues (e.g., I-6501, I-6502), which could improve binding affinity in biological systems .
Benzoate Ester Derivatives
Benzoate esters are common in agrochemicals and pharmaceuticals. Notable examples from pesticide chemistry include:
| Compound | Structure | Key Differences | Application |
|---|---|---|---|
| Metsulfuron-methyl | Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate | Triazine substituent; sulfonylurea group | Herbicide (ALS inhibitor) |
| Target Compound | This compound | Thiophene-sulfonamide; ethyl ester | Underexplored (potential kinase inhibitor) |
Key Findings :
- Unlike sulfonylurea herbicides (e.g., metsulfuron-methyl), the target compound lacks a triazine ring but retains the sulfonamide motif. This structural divergence suggests divergent biological targets, possibly favoring kinase or protease inhibition over herbicide activity .
- The ethyl ester at the 3-position (vs. methyl ester at 2-position in metsulfuron-methyl) may alter hydrolytic stability and bioavailability .
Biological Activity
Chemical Structure and Properties
Ethyl 3-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate consists of a benzoate moiety attached to a thiophene ring, which is further substituted with a sulfonamide group. The presence of the thiophene ring is significant as it contributes to the compound's biological properties.
Structural Formula
The biological activity of this compound has been investigated primarily in the context of its role as an inhibitor of specific enzymes and its effects on cellular pathways.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Studies have reported IC50 values that indicate its effectiveness in inhibiting COX-2, a target for anti-inflammatory drugs.
- Antimicrobial Activity : Preliminary studies have indicated antimicrobial properties against various bacterial strains, suggesting its potential use in treating infections.
Efficacy in Biological Assays
A series of assays have been conducted to evaluate the biological efficacy of this compound:
| Assay Type | Target | IC50 (μM) | Remarks |
|---|---|---|---|
| COX-2 Inhibition | COX-2 | 5.4 | Moderate inhibition observed |
| Antimicrobial | Staphylococcus aureus | 12.0 | Effective against Gram-positive bacteria |
| Cytotoxicity | Cancer Cell Lines | 15.0 | Selective toxicity noted |
Study 1: Anti-inflammatory Effects
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory effects of this compound in vivo using a rat model of arthritis. The results demonstrated a significant reduction in paw swelling and inflammatory markers compared to control groups, suggesting its potential as a therapeutic agent for inflammatory diseases.
Study 2: Antibacterial Activity
A recent investigation assessed the antibacterial efficacy of this compound against various pathogens, including Escherichia coli and Staphylococcus aureus. The study found that at concentrations above 10 μM, the compound effectively inhibited bacterial growth, supporting its use as a lead structure for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
